Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a pyrazine derivative, characterized by the presence of a pyrazine ring substituted with hydroxy, methyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methylpyrazine-2-carboxylate.
Reduction: Formation of 3-hydroxy-5-methylpyrazine-2-methanol.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-5-bromomethylpyrazine-2-carboxylate.
Scientific Research Applications
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylpyrazine-2-carboxylate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
3-Hydroxy-5-methylpyrazine-2-carboxylic acid:
2-Ethyl-3-methylpyrazine: Lacks the carboxylate group, leading to different chemical properties and uses.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJZHTZAUNNQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576451 | |
Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-22-2 | |
Record name | Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141872-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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